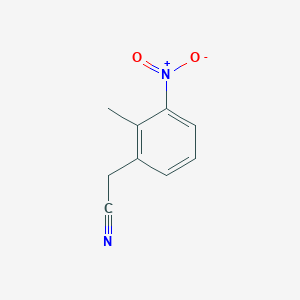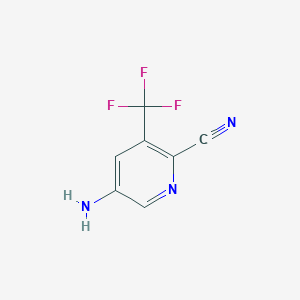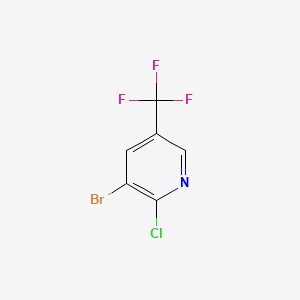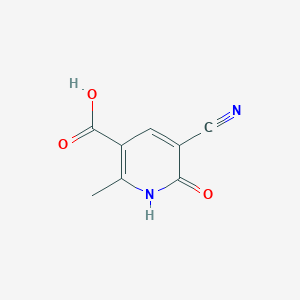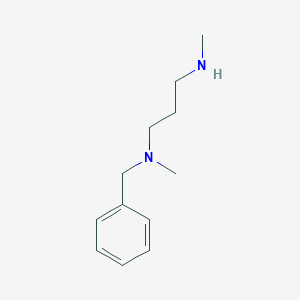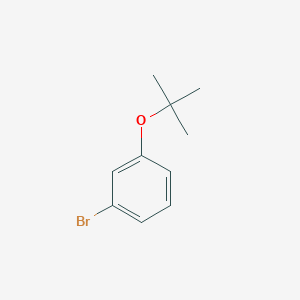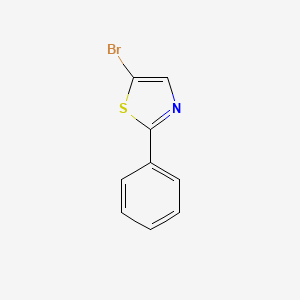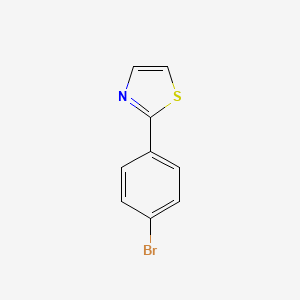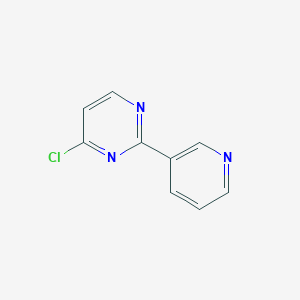
4-Chloro-2-(pyridin-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-(pyridin-3-yl)pyrimidine” is a chemical compound with the molecular formula C9H6ClN3 . It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(pyridin-3-yl)pyrimidine” consists of a pyrimidine ring attached to a pyridine ring via a carbon atom . The pyrimidine ring contains a chlorine atom, hence the name “4-Chloro-2-(pyridin-3-yl)pyrimidine”. The InChI code for this compound is 1S/C9H6ClN3/c10-9-12-5-3-8 (13-9)7-2-1-4-11-6-7/h1-6H .Physical And Chemical Properties Analysis
“4-Chloro-2-(pyridin-3-yl)pyrimidine” has a molecular weight of 191.62 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 165 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Antidiabetic Applications
This compound has shown promise in reducing blood glucose levels, which could be beneficial in the treatment of disorders like hyperglycemia, type 1 diabetes, and other conditions related to elevated plasma blood glucose .
Anticancer Activity
Pyrimidine derivatives, including those related to 4-Chloro-2-(pyridin-3-yl)pyrimidine, have been evaluated for their potential anticancer activities. They are being explored as novel lipoxygenase inhibitors with potential antioxidant properties .
Anti-inflammatory Agents
Recent research developments suggest that pyrimidine analogs, including 4-Chloro derivatives, could serve as effective anti-inflammatory agents with minimal toxicity .
Kinase Inhibition for Cancer Therapy
In medicinal chemistry, derivatives of this compound serve as scaffolds for developing potent kinase inhibitors, which are promising candidates for cancer therapy .
Treatment of Inflammatory Skin Disorders
There is potential for these compounds to be used in innovative treatments for inflammatory skin disorders like atopic dermatitis .
Antimicrobial Applications
The pyrimidine moiety is a common nucleus in the design of pharmaceutical compounds with various medicinal applications, including antimicrobial properties .
Synthesis of Quinazolines
4-Chloro derivatives have been used as starting materials in the synthesis of quinazolines, which are important in pharmaceutical development .
Molecular Docking and SAR Studies
These compounds are involved in molecular docking studies and structure-activity relationship (SAR) analysis to design and synthesize new derivatives with improved pharmacological profiles .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2-(pyridin-3-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
4-Chloro-2-(pyridin-3-yl)pyrimidine interacts with its target, CDK2, by inhibiting its activity . This inhibition likely occurs through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the phosphorylation and activation of downstream proteins .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 normally phosphorylates target proteins to drive the cell cycle forward. This can result in the inhibition of tumor cell proliferation, making 4-Chloro-2-(pyridin-3-yl)pyrimidine a potential anticancer agent .
Result of Action
The result of 4-Chloro-2-(pyridin-3-yl)pyrimidine’s action is the inhibition of cell proliferation, likely due to cell cycle arrest at the G1/S transition . This can lead to apoptosis, or programmed cell death, in tumor cells .
Action Environment
The action of 4-Chloro-2-(pyridin-3-yl)pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other drugs could affect the metabolism of 4-Chloro-2-(pyridin-3-yl)pyrimidine, potentially leading to drug-drug interactions
Propiedades
IUPAC Name |
4-chloro-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTPNLHGLRPHBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544532 |
Source


|
| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97603-39-9 |
Source


|
| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


